molecular formula C24H24ClN3O3S B2996433 1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 958611-98-8

1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B2996433
CAS No.: 958611-98-8
M. Wt: 469.98
InChI Key: CWORDFOJCZRKHE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H24ClN3O3S and its molecular weight is 469.98. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3S/c1-31-19-10-8-18(9-11-19)28-22(20-14-32(30)15-21(20)27-28)26-23(29)24(12-2-3-13-24)16-4-6-17(25)7-5-16/h4-11H,2-3,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWORDFOJCZRKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a synthetic derivative belonging to the class of thienopyrazole compounds. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S. The structure features a thieno[3,4-c]pyrazole core linked to a cyclopentanecarboxamide moiety and substituted with chlorophenyl and methoxyphenyl groups. This structural complexity is believed to contribute to its biological activities.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various thienopyrazole derivatives. For instance, compounds similar to the one in focus exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent activity compared to standard antibiotics .

2. Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in various physiological processes:

  • Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease. The IC50 value for this compound was determined to be approximately 2.14 µM, showcasing significant inhibitory potential .
  • Urease : This enzyme is involved in the hydrolysis of urea into ammonia and carbon dioxide. Inhibition studies revealed an IC50 value of 1.13 µM, indicating that this compound could serve as a potential therapeutic agent for urease-related disorders .

3. Anti-inflammatory Activity

Thienopyrazole derivatives have shown promise as anti-inflammatory agents. The compound's ability to inhibit pro-inflammatory cytokines was assessed in vitro using human cell lines stimulated with lipopolysaccharides (LPS). Results demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 10 µM .

4. Anticancer Properties

The anticancer potential of thienopyrazole derivatives has been explored through various assays:

  • Cell Viability Assays : The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. Results indicated that it reduced cell viability significantly at concentrations above 5 µM.
  • Mechanism of Action : Apoptosis assays suggested that the compound induces programmed cell death through mitochondrial pathways, increasing caspase-3 activity by over 50% compared to control groups .

Case Studies

Several case studies have documented the efficacy of thienopyrazole derivatives in preclinical models:

  • Study on Antibacterial Efficacy : A study involving mice infected with E. coli demonstrated that treatment with the compound led to a significant reduction in bacterial load compared to untreated controls .
  • Neuroprotective Effects : In models of neurodegeneration, the compound showed protective effects against neuronal cell death induced by oxidative stress .

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